Regioisomeric Potency: 6-Substitution on the [4,3-b] Scaffold is 60-550x More Potent than Other Positions
The AChE inhibitory activity of substituted hexahydrochromeno[4,3-b]pyrroles is exquisitely dependent on the position of the carbamate group. The 6-carbamate derivative (compound 4) displays a pIC50 of 7.75 ± 0.03 against human AChE. In direct head-to-head comparison, the 7-carbamate isomer (compound 5) shows a pIC50 of only 5.71 ± 0.01, and the 8-carbamate isomer (compound 6) a pIC50 of 4.79 ± 0.01. This corresponds to a 60-fold and 550-fold superiority for the 6-substituted [4,3-b] scaffold, respectively [1].
| Evidence Dimension | AChE Inhibition Potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.75 (6-carbamate derivative of cis-[4,3-b] scaffold) |
| Comparator Or Baseline | 7-carbamate derivative (pIC50 = 5.71); 8-carbamate derivative (pIC50 = 4.79) |
| Quantified Difference | 60-fold more potent than 7-carbamate; 550-fold more potent than 8-carbamate |
| Conditions | In vitro assay using human erythrocyte AChE; pIC50 = -log IC50 (µM); values are mean of two independent measurements |
Why This Matters
This confirms that procurement must specify the [4,3-b] scaffold with the correct substitution vector; any deviation in the point of attachment on the aromatic ring leads to a catastrophic loss of target engagement.
- [1] Bolognesi, M.L., Andrisano, V., Bartolini, M., Minarini, A., Rosini, M., Tumiatti, V., Melchiorre, C. (2001) Hexahydrochromeno[4,3-b]pyrrole Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(1), 105-109. View Source
